4-(1,3-Thiazol-4-yl)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUCFDTGVONMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618156 | |

| Record name | 4-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-10-6 | |

| Record name | 4-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Thiazol-4-yl)aniline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the molecule's potential as a scaffold for novel therapeutic agents.

Chemical Structure and Identification

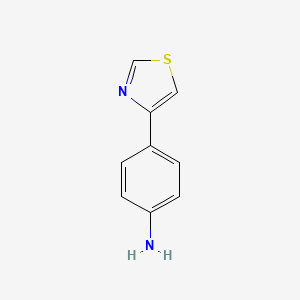

This compound is characterized by an aniline ring substituted at the para-position with a 4-yl-thiazole ring.

Systematic Name: this compound Molecular Formula: C₉H₈N₂S[1][2] Molecular Weight: 176.24 g/mol [1][2] CAS Number: 60759-10-6[1]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [3][4] |

| Melting Point | 114 °C | [5][6] |

| Boiling Point | 386.4 ± 25.0 °C (Predicted) | [7] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 3.70 ± 0.10 (Predicted) | [7] |

| Water Solubility | Immiscible | [8] |

| LogP | 1.96 (Predicted for 4-Ethylaniline) | [8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings, as well as the amine protons. The protons on the aniline ring will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The thiazole ring protons will present as two singlets. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino group and the heteroatoms in the thiazole ring. Based on data for similar aniline derivatives, the carbon attached to the nitrogen is expected to be shielded, while the ortho and para carbons will also show shielding effects due to resonance.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400–3250 | N-H Stretch | Primary Amine |

| 3100–3000 | C-H Stretch | Aromatic |

| 1650–1580 | N-H Bend | Primary Amine |

| 1600–1475 | C=C and C=N Stretch | Aromatic/Thiazole Ring |

| 1335–1250 | C-N Stretch | Aromatic Amine |

| ~830 | C-H Out-of-plane Bend | 1,4-disubstituted benzene |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve characteristic losses from both the aniline and thiazole rings. Common fragmentation pathways for anilines include the loss of HCN, while thiazoles can undergo ring cleavage.[10][11][12]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis. One potential pathway involves the reaction of a thioamide with an α-haloketone.

A common starting material for the aniline portion is 4-bromoaniline, which can be protected before undergoing coupling reactions.[9]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The thiazole moiety is a prominent scaffold in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[13] Derivatives of this compound are of particular interest as potential kinase inhibitors.

Kinase Inhibition

Thiazole-based compounds have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

-

p38 MAP Kinase: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[14]

-

KDR (VEGFR-2) Kinase: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR, a key mediator of angiogenesis.[15]

-

Cyclin-Dependent Kinases (CDK4/6): The 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been identified as a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[16]

Signaling Pathway Context:

Caption: Potential points of intervention for thiazole-based kinase inhibitors in cellular signaling.

Antimicrobial Activity

Thiazole and thiazolidinone derivatives have been extensively studied for their antimicrobial properties against a broad spectrum of bacteria and fungi.[17][18][19][20][21][22] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. While specific studies on this compound are limited, its structural similarity to other bioactive thiazoles suggests potential for antimicrobial activity.

Experimental Protocols

The following are generalized protocols for assays relevant to the potential biological activities of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Workflow:

Caption: General workflow for an in vitro kinase inhibition assay.[15]

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate (e.g., a peptide or protein), ATP, and the test compound (this compound) at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and different concentrations of the test compound in an appropriate reaction buffer.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][15]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Observation: Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.[23][24]

Conclusion

This compound is a molecule with significant potential, primarily as a scaffold for the development of novel kinase inhibitors for therapeutic applications in oncology and inflammatory diseases. Its structural features also suggest possible utility in the development of new antimicrobial agents. This technical guide has summarized the current knowledge on its structure, properties, and synthesis, and has provided a framework for its further investigation. Future research should focus on obtaining more comprehensive experimental data for its physicochemical properties, optimizing its synthesis, and conducting extensive biological screening to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound DiscoveryCPR 60759-10-6 [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(1,3-THIAZOL-4-YL)ANILINE CAS#: 134812-28-5 [m.chemicalbook.com]

- 8. Buy 4-Ethylaniline | 589-16-2 [smolecule.com]

- 9. asianpubs.org [asianpubs.org]

- 10. article.sapub.org [article.sapub.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Buy 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline | 689251-68-1 [smolecule.com]

- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-(1,3-Thiazol-4-yl)aniline (CAS Number 60759-10-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aniline group appended to a biologically active thiazole ring, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 60759-10-6 | [1][2] |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Estimated: 133-135 °C (based on 4-(2-methyl-1,3-thiazol-4-yl)aniline) | [3] |

| Boiling Point | 386.4 ± 25.0 °C (Predicted) | [4] |

| Solubility | Poorly soluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform. | [5] |

| pKa | 3.70 ± 0.10 (Predicted) | [4] |

Safety Information:

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| H318: Causes serious eye damage.[2] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.[6][7][8]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2-Bromo-1-(4-aminophenyl)ethan-1-one

-

Thioformamide (or a suitable thioamide precursor)

-

Ethanol or Methanol

-

Sodium carbonate solution (5%)

-

Stir bar and hot plate

-

Round-bottom flask and reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 equivalent) in ethanol.

-

Add thioformamide (1.1-1.5 equivalents) to the solution.

-

Add a stir bar and attach a reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing a 5% sodium carbonate solution and stir to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with water.

-

Dry the product in a desiccator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Potential Signaling Pathways

Thiazole derivatives are known to exhibit a range of biological activities, with anticancer properties being of particular interest. While specific studies on this compound are limited, related compounds have been shown to induce cytotoxicity in cancer cell lines.

Postulated Anticancer Signaling Pathway

The anticancer effects of thiazole derivatives are often attributed to the induction of apoptosis through various cellular mechanisms.

Caption: Postulated anticancer mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[9][10]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

This compound dissolved in DMSO

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC₅₀ value of the compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the purity assessment and analysis of this compound.

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.[11][12][13]

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid or TFA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the initial mobile phase to the desired concentration for analysis. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. Inject the prepared sample and run the gradient method.

-

Data Processing: Integrate the peaks in the resulting chromatogram to determine the purity of the compound based on the relative peak areas.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. This technical guide provides a foundation for researchers by summarizing its key properties, outlining synthetic and analytical methodologies, and suggesting avenues for biological evaluation. Further investigation into the specific biological targets and mechanisms of action of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound DiscoveryCPR 60759-10-6 [sigmaaldrich.com]

- 3. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE CAS#: 25021-49-2 [m.chemicalbook.com]

- 4. 3-(1,3-THIAZOL-4-YL)ANILINE CAS#: 134812-28-5 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. atcc.org [atcc.org]

- 11. benchchem.com [benchchem.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. ptfarm.pl [ptfarm.pl]

The Multifaceted Biological Activities of Thiazole Aniline Derivatives: A Technical Guide for Researchers

Introduction: Thiazole aniline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The unique structural features of the thiazole ring coupled with the aniline moiety contribute to their ability to interact with various biological targets, making them promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiazole aniline derivatives, intended for researchers, scientists, and drug development professionals. The guide details quantitative biological data, experimental protocols, and key signaling pathways, offering a valuable resource for advancing research in this field.

Anticancer Activity of Thiazole Aniline Derivatives

Thiazole aniline derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro anticancer activity of various thiazole aniline derivatives is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). The following tables summarize the cytotoxic activity of selected derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of Thiazole Aniline Derivatives against Breast and Liver Cancer Cell Lines

| Compound | R-Group | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | H | MCF-7 | > 100 | [1] |

| 4b | Br | MCF-7 | 31.5 ± 1.91 | [1] |

| 4c | OCH3 | MCF-7 | 2.57 ± 0.16 | [1] |

| 5 | OCOCH3 | MCF-7 | 28.0 ± 1.69 | [1] |

| 4a | H | HepG2 | > 100 | [1] |

| 4b | Br | HepG2 | 51.7 ± 3.13 | [1] |

| 4c | OCH3 | HepG2 | 7.26 ± 0.44 | [1] |

| 5 | OCOCH3 | HepG2 | 26.8 ± 1.62 | [1] |

| Staurosporine (Standard) | - | MCF-7 | 6.77 ± 0.41 | [1] |

| Staurosporine (Standard) | - | HepG2 | 8.4 ± 0.51 | [1] |

Table 2: In Vitro Cytotoxic Activity of Benzothiazole Aniline Derivatives and their Platinum (II) Complexes

| Compound | Cancer Cell Line | IC50 (µM) |

| L1 | HeLa | 28 ± 1.7 |

| L2 | HeLa | 30 ± 1.5 |

| L1Pt | HeLa | 25 ± 1.3 |

| L1 | A549 (Lung) | 18 ± 1.1 |

| L2 | A549 (Lung) | 22 ± 1.3 |

| L1Pt | A549 (Lung) | 15 ± 0.9 |

| L1 | HepG2 (Liver) | 12 ± 0.8 |

| L2 | HepG2 (Liver) | 15 ± 0.9 |

| L1Pt | HepG2 (Liver) | 9 ± 0.5 |

| Cisplatin (Standard) | HeLa | 22 ± 1.2 |

| Cisplatin (Standard) | A549 (Lung) | 12 ± 0.7 |

| Cisplatin (Standard) | HepG2 (Liver) | 8 ± 0.4 |

Data for Table 2 was synthesized from a study on benzothiazole aniline derivatives and their platinum complexes.[2] Note that L1 and L2 are ligands and L1Pt is a platinum complex.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A primary mechanism through which thiazole aniline derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Thiazole aniline derivatives have been shown to act as dual inhibitors of PI3K and mTOR.[4][6] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of these kinases, thereby blocking their activity.[7][8]

Experimental Protocols

The Hantzsch thiazole synthesis is a classical and widely used method for preparing the thiazole core.[1]

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na2CO3) solution

-

Stir bar

-

Hot plate

-

20 mL scintillation vial

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate at a low setting for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

-

Filter the resulting mixture through a Buchner funnel.

-

Wash the collected solid with water.

-

Spread the solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.[4][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiazole aniline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the thiazole aniline derivatives in the growth medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Antimicrobial Activity of Thiazole Aniline Derivatives

Thiazole aniline derivatives have shown significant activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiazole aniline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antibacterial and Antifungal Activity of Selected Thiazole Aniline Derivatives (MIC in µg/mL)

| Compound | S. aureus | E. coli | A. niger | Reference |

| 10 | 200 | 200 | 200 | [9] |

| 11 | 150 | 150 | 200 | [9] |

| 12 | 125 | 125 | 150 | [9] |

| 13 | 50 | 75 | 75 | [9] |

| 14 | 50 | 50 | 50 | [9] |

| Ofloxacin (Standard) | 10 | 10 | - | [9] |

| Ketoconazole (Standard) | - | - | 10 | [9] |

Table 4: Antimicrobial Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC and MBC/MFC in mg/mL)

| Compound | Organism | MIC | MBC/MFC |

| 3 | S. aureus | 0.47 | 0.94 |

| 3 | E. coli | 0.23 | 0.47 |

| 9 | C. albicans | 0.06 | 0.11 |

| 9 | A. flavus | 0.23 | 0.47 |

| Ampicillin (Standard) | S. aureus | 0.002 | 0.004 |

| Ampicillin (Standard) | E. coli | 0.001 | 0.002 |

| Ketoconazole (Standard) | C. albicans | 0.003 | 0.006 |

| Ketoconazole (Standard) | A. flavus | 0.005 | 0.01 |

Data for Table 4 was synthesized from a study on heteroaryl(aryl) thiazole derivatives.[10]

Experimental Protocols

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[6][11]

Materials:

-

Bacterial or fungal strains

-

Nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Thiazole aniline derivatives (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of the thiazole aniline derivative.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well (except for the negative control) with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity of Thiazole Aniline Derivatives

Thiazole aniline derivatives have been investigated for their anti-inflammatory properties, with studies suggesting their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage inhibition of edema is measured. In vitro assays are also used to determine the IC50 values against COX and LOX enzymes.

Table 5: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| 3a | 20 | 3 | 35 | [12] |

| 3c | 20 | 3 | 44 | [13] |

| 3d | 20 | 3 | 41 | [13] |

| Nimesulide (Standard) | 20 | 3 | 40 | [12] |

Table 6: In Vitro COX and 5-LOX Inhibitory Activity of a Thiazole Derivative

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 6l | COX-1 | 5.55 | [14] |

| 6l | COX-2 | 0.09 | [14] |

| 6l | 5-LOX | 0.38 | [14] |

Experimental Protocols

This is a standard in vivo model to screen for acute anti-inflammatory activity.[13][15]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Thiazole aniline derivatives

-

Standard anti-inflammatory drug (e.g., Nimesulide)

-

Plethysmometer or digital caliper

Procedure:

-

Divide the rats into groups (control, standard, and test groups).

-

Administer the vehicle (e.g., saline), standard drug, or test compounds to the respective groups, typically intraperitoneally or orally.

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

This technical guide has provided a comprehensive overview of the significant biological activities of thiazole aniline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The presented quantitative data, detailed experimental protocols, and mechanistic insights into their interaction with key signaling pathways underscore the therapeutic promise of this class of compounds. The versatility of the thiazole aniline scaffold allows for extensive structural modifications, offering a rich platform for the design and synthesis of novel drug candidates with enhanced potency and selectivity. Further research, guided by the methodologies and data presented herein, will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medium.com [medium.com]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjpmr.com [wjpmr.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors | Semantic Scholar [semanticscholar.org]

The Core Mechanism of Action of 4-(1,3-Thiazol-4-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(1,3-thiazol-4-yl)aniline represents a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of potential therapeutic applications. While direct and extensive research on the specific mechanism of action of this parent compound is limited, a comprehensive analysis of its structurally related analogs and derivatives provides compelling insights into its probable biological activities. This technical guide synthesizes the available preclinical data on closely related thiazole-containing compounds to elucidate the potential mechanisms of action, biological targets, and therapeutic prospects of this compound. The primary modes of action appear to revolve around enzyme inhibition and interference with cellular proliferation pathways, suggesting its potential as an antimicrobial and anticancer agent. This document aims to provide a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical entity.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. The unique combination of an electron-rich aniline ring and a five-membered thiazole heterocycle imparts favorable physicochemical properties for drug-receptor interactions. Thiazole rings are known to participate in hydrogen bonding, metal chelation, and hydrophobic interactions, making them privileged structures in drug design. This guide will explore the potential mechanisms of action of this compound by examining the established biological activities of its close structural relatives.

Potential Mechanisms of Action

Based on the current body of research on analogous compounds, the mechanism of action of this compound can be postulated to occur through several key pathways:

Antimicrobial Activity: Inhibition of Essential Bacterial and Fungal Enzymes

Structurally similar compounds, such as 4-(indol-3-yl)thiazole-2-amines, have demonstrated significant antibacterial and antifungal properties. The proposed mechanisms for these activities, which may be extrapolated to this compound, involve the inhibition of crucial microbial enzymes.

-

Antibacterial Action: The likely target for antibacterial activity is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death.

-

Antifungal Action: For antifungal activity, the probable target is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.

Anticancer Activity: Multi-Targeted Inhibition of Cancer Cell Proliferation

Derivatives of thiazole and benzothiazole aniline have shown promising anticancer activity through various mechanisms. These findings suggest that this compound could act as a scaffold for the development of novel anticancer agents that target one or more of the following pathways:

-

DNA Binding and Damage: Benzothiazole aniline derivatives have been reported to exert cytotoxic effects comparable to cisplatin, a well-known DNA-damaging agent. This suggests a potential mechanism involving direct binding to DNA, leading to conformational changes that inhibit replication and transcription, ultimately triggering apoptosis.

-

Enzyme Inhibition:

-

Topoisomerase II Inhibition: Certain 4β-(thiazol-2-yl)amino-podophyllotoxin derivatives have been identified as potent inhibitors of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and cell cycle arrest, culminating in apoptosis.

-

Carbonic Anhydrase Inhibition: Spiro-1,3,4-thiadiazole derivatives have demonstrated selective inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to cell cycle arrest and apoptosis.

-

Tyrosinase Inhibition: Thiazol-4(5H)-one analogs have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin synthesis. While primarily associated with pigmentation, tyrosinase is also expressed in some melanoma cells, and its inhibition could be a therapeutic strategy.

-

Quantitative Data from Analog Studies

The following tables summarize the quantitative data obtained from studies on compounds structurally related to this compound. This data provides a benchmark for the potential potency of this chemical class.

Table 1: Antimicrobial Activity of 4-(Indol-3-yl)thiazole-2-amine Derivatives

| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) |

| 5x | S. aureus | 0.12 | 0.24 |

| S. Typhimurium | 0.06 | 0.12 | |

| 5d | S. aureus | 0.47 | 0.94 |

| S. Typhimurium | 0.24 | 0.47 | |

| 5m | S. aureus | 0.24 | 0.47 |

| S. Typhimurium | 0.12 | 0.24 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Anticancer Activity of a Spiro-1,3,4-thiadiazole Derivative (Compound 1)

| Cell Line | Cancer Type | IC50 (µM) |

| RXF393 | Renal | 7.01 ± 0.39 |

| HT29 | Colon | 24.3 ± 1.29 |

| LOX IMVI | Melanoma | 9.55 ± 0.51 |

IC50: Half-maximal Inhibitory Concentration.

Table 3: Tyrosinase Inhibitory Activity of Thiazol-4(5H)-one Analogs

| Compound | IC50 (µM) | Inhibition Type |

| 9 | 1.2 ± 0.03 | Competitive |

| 11 | 0.4 ± 0.01 | Mixed-type |

| Kojic Acid (Ref.) | 10.4 ± 0.52 | Competitive |

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activities of compounds analogous to this compound.

Antimicrobial Susceptibility Testing (Microdilution Method)

-

Preparation of Compounds: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

-

Inoculum Preparation: Microbial strains are cultured to a specific density, typically 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from each well showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. However, a general workflow can be described:

Conclusion and Future Directions

While a definitive mechanism of action for this compound has yet to be elucidated through direct studies, the wealth of data from structurally related compounds provides a strong foundation for hypothesizing its biological activities. The evidence strongly suggests that this compound and its derivatives are promising candidates for development as both antimicrobial and anticancer agents. The likely mechanisms involve the inhibition of key enzymes essential for microbial survival and cancer cell proliferation, as well as potential direct interactions with DNA.

Future research should focus on the following areas:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to confirm its antimicrobial and anticancer activities.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand the structural requirements for optimal activity and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their suitability for further development.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.

Potential Therapeutic Targets of 4-(1,3-Thiazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. This core structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While direct therapeutic applications of the parent compound are not extensively documented, a growing body of research highlights the potential of its derivatives to modulate key biological pathways implicated in various diseases. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the Hantzsch thiazole synthesis, where a reaction between an α-haloketone and a thioamide yields the thiazole ring. For instance, reacting a substituted 2-chloro-1-phenylethanone with a substituted thiobenzamide can produce a variety of 2,4-disubstituted thiazoles. Subsequent modifications, such as nitration followed by reduction, can be employed to introduce the aniline group.

A general synthetic scheme is depicted below:

Potential Therapeutic Targets

Derivatives of this compound have been investigated for their inhibitory activity against several key therapeutic targets, including viral proteases and protein kinases involved in cancer and inflammation.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. Several studies have explored thiazole-based compounds as potential Mpro inhibitors.

| Compound ID | Modification on Core | IC50 (µM) | Reference |

| MC12 | Pyridinyl ester and other modifications | 0.0777 ± 0.0141 | [1] |

| Compound k3 | Thiazolidin-4-one derivative | 0.01 | [2][3] |

| Compound 12c | 1,3-Indanedione hybrid | 7.79 (EC50) | [4] |

| Compound 12f | 1,3-Indanedione hybrid | 2.79 (EC50) | [4] |

| Compound 16a | 1,3-Indanedione hybrid | 1.65 (EC50) | [4] |

| Ritonavir (Reference) | - | 2.4 | [4] |

| Nirmatrelvir (Reference) | - | 0.0584 ± 0.0086 | [1] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. EC50 values represent the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.

A common method to assess Mpro inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a defined amount of SARS-CoV-2 Mpro to each well of the 384-well plate.

-

Add the serially diluted test compounds to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Its inhibition is a therapeutic strategy for inflammatory diseases.[5][6]

| Compound ID | Modification on Core | IC50 (µM) | Reference |

| Compound 4f | N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine | 0.036 ± 0.12 | [6] |

| SB203580 (Reference) | - | 0.043 ± 0.27 | [6] |

| Aminothiazole-based inhibitors | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | 0.1 - 2 | [7] |

An in vitro kinase assay can be performed to determine the inhibitory activity of compounds against p38α MAP kinase.

-

Reagents and Materials:

-

Recombinant active p38α MAP kinase

-

Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well assay plates

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the p38α MAP kinase, the substrate, and the assay buffer to each well.

-

Add the serially diluted test compounds or a vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay).

-

Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to block tumor angiogenesis.

| Compound ID | Modification on Core | IC50 (nM) | Reference |

| Compound 13b | Thiadiazole-based derivative | 41.51 | [8] |

| Compound 6 | Arylamide-containing quinazoline derivative with 1,4-aniline linker | 64.8 | [9] |

| Compound 4d | Hydrazinyl thiazole derivative | - (Good inhibitory activity reported) | [10] |

| Sorafenib (Reference) | - | 53.32 | [8] |

A common method for assessing VEGFR-2 inhibition is a biochemical kinase assay.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

ELISA-based detection system (e.g., anti-phosphotyrosine antibody) or a fluorescence/luminescence-based assay kit

-

96-well plates

-

-

Procedure:

-

Coat a 96-well plate with the substrate Poly(Glu, Tyr) 4:1.

-

Prepare serial dilutions of the test compounds.

-

Add the VEGFR-2 kinase and the diluted test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and wash the wells.

-

Detect the amount of phosphorylated substrate using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a chromogenic or chemiluminescent substrate.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Antimicrobial Activity

The thiazole ring is a component of many antimicrobial agents. Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.

| Compound ID | Modification on Core | Test Organism | MIC (mg/mL) | Reference |

| Indole-based thiazole derivative 5x | Indole at position 4 | S. aureus | 0.06 - 0.12 | [11] |

| Indole-based thiazole derivative 5d | Indole at position 4 | S. aureus | - (promising activity reported) | [11] |

| Indole-based thiazole derivative 5m | Indole at position 4 | S. aureus | - (promising activity reported) | [11] |

| 2,3-diaryl-thiazolidin-4-one derivative 5 | Thiazolidin-4-one derivative | S. Typhimurium | 0.008 - 0.06 | [12] |

| Catechol-derived thiazole | Catechol moiety | Bacteria | ≤ 0.002 | [13] |

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Reagents and Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (positive controls)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Conclusion

While research directly on this compound is limited, its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. The inhibition of key therapeutic targets such as SARS-CoV-2 Mpro, p38 MAP kinase, and VEGFR-2 underscores the potential of this chemical scaffold in the development of novel antiviral, anti-inflammatory, and anticancer agents. Furthermore, the demonstrated antimicrobial properties warrant further investigation. The data and protocols presented in this guide provide a solid foundation for future research aimed at optimizing the potency and selectivity of this compound derivatives and exploring their full therapeutic potential. Further structure-activity relationship (SAR) studies are crucial to delineate the specific structural features required for potent and selective inhibition of these targets, paving the way for the development of next-generation therapeutics.

References

- 1. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

4-(1,3-Thiazol-4-yl)aniline literature review

An In-depth Technical Guide to 4-(1,3-Thiazol-4-yl)aniline: Synthesis, Properties, and Therapeutic Applications

Introduction

This compound is a heterocyclic aromatic amine that has emerged as a critical scaffold in modern medicinal chemistry and drug discovery. Its structure, featuring a phenyl ring linked to a thiazole ring, provides a unique three-dimensional arrangement that allows for specific and potent interactions with various biological targets. This versatile building block is particularly prominent in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive review of the synthesis, chemical properties, and therapeutic applications of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Compound Identity:

-

CAS Number: 60759-10-6

-

Molecular Formula: C₉H₈N₂S[1]

-

Molecular Weight: 176.24 g/mol [1]

-

SMILES: NC1=CC=C(C=C1)C2=CSC=N2[1]

-

InChI Key: SDJUCFDTGVONMR-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives often employs classical heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also utilized to connect the thiazole and aniline moieties.[2]

General Synthesis Workflow

A common synthetic route to produce this compound derivatives is depicted below. The process typically starts with the formation of the thiazole ring, followed by functional group manipulations to introduce the aniline component.

Detailed Experimental Protocol: Synthesis of 4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(hydrazinyl)thiazole derivative

This protocol is adapted from the synthesis of related thiazole derivatives and illustrates a common multi-step sequence.[3]

-

Synthesis of 1-(4-acetylphenyl)-1H-tetrazole (Intermediate 1): A mixture of 1-(4-aminophenyl)ethan-1-one, sodium azide, and triethyl orthoformate in acetic acid is heated under reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the resulting solid is filtered, washed with water, and dried.

-

Synthesis of 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole (Intermediate 2): Intermediate 1 is dissolved in a suitable solvent like acetic acid, and bromine is added dropwise while maintaining the temperature. The reaction mixture is stirred until completion, after which it is poured into ice water. The precipitated product is filtered, washed, and dried.[3]

-

Synthesis of 2-(2-Arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles (Final Product Analogs): A mixture of Intermediate 2, an appropriate thiosemicarbazide derivative, and a catalyst such as sodium acetate in ethanol is refluxed for several hours.[3] The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is collected by filtration, washed with ethanol, and purified by recrystallization.[3]

Applications in Drug Development

The this compound scaffold is a cornerstone in the design of targeted therapies, primarily as kinase inhibitors. The nitrogen and sulfur atoms of the thiazole ring, along with the aniline nitrogen, can form crucial hydrogen bonds and other interactions within the ATP-binding pockets of kinases.[2]

Kinase Inhibitors in Oncology

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

-

p38 MAP Kinase Inhibitors: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which are structurally related to this compound, were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] These compounds effectively block the production of the pro-inflammatory cytokine TNF-α, demonstrating potential as anti-inflammatory and anti-arthritic agents.[4]

-

KDR (VEGFR-2) Inhibitors: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR (Vascular Endothelial Growth Factor Receptor-2), a key mediator of angiogenesis.[2][5] By blocking the formation of new blood vessels, these compounds can inhibit tumor growth and metastasis.[2]

-

c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as effective inhibitors of the c-KIT kinase, including mutations that confer resistance to existing drugs like imatinib.[6] These compounds represent a promising avenue for treating resistant gastrointestinal stromal tumors.

| Compound Class | Target Kinase | Key Compound | IC₅₀ / Potency | Reference |

| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase | Compound 10b | MED = 30 mg/kg (in vivo) | [4] |

| Thiazolo[5,4-b]pyridines | c-KIT | Compound 6r | IC₅₀ = 0.14 µM | [6] |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) | - | Potent Inhibition Reported | [2][5] |

Anticancer Activity

Beyond specific kinase inhibition, various derivatives of the broader thiazole and thiadiazole classes exhibit general cytotoxic properties against cancer cell lines.

-

1,3,4-Thiadiazole Derivatives: Numerous studies have reported the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colon (HCT-116).[7][8][9][10] The mechanism often involves interference with DNA replication processes or inhibition of key enzymes like tubulin.[8][9]

-

Thiazolidin-4-one Derivatives: This related scaffold has been extensively studied for its anticancer properties, acting through the inhibition of enzymes such as carbonic anhydrases, protein kinases, and histone deacetylases.[11]

| Compound Class | Cell Line | Key Compound | IC₅₀ | Reference |

| Cinnamic acid-1,3,4-thiadiazole | MCF-7 (Breast) | Compound 22 | 0.28 µg/mL | [8] |

| Cinnamic acid-1,3,4-thiadiazole | A549 (Lung) | Compound 22 | 0.52 µg/mL | [8] |

| N-benzylthio-1,3,4-thiadiazole | MDA (Breast) | Compound 31 | 9 µM | [8] |

| Pyridine-Thiadiazole Hybrid | HCT-116 (Colon) | Compound 4h | 2.03 ± 0.72 µM | [10] |

| Pyridine-Thiadiazole Hybrid | HepG-2 (Liver) | Compound 4h | 2.17 ± 0.83 µM | [10] |

Antimicrobial Activity

The thiazole and thiadiazole cores are present in various antimicrobial agents. Derivatives have shown activity against a spectrum of bacteria and fungi.[12][13]

-

Antibacterial and Antifungal Activity: Studies on 1,3,4-thiadiazole derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger.[12] The structure-activity relationship can be sensitive, where small molecular modifications can significantly impact antimicrobial potency.[12]

Signaling Pathways and Assay Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation of these compounds.

p38 MAP Kinase Signaling Pathway

Derivatives of this compound can inhibit the p38 MAP kinase pathway, which is a key signaling cascade in the cellular response to stress and inflammation. Inhibition of p38 blocks the downstream activation of transcription factors and the production of inflammatory cytokines like TNF-α.

General Kinase Inhibition Assay Workflow

A common method to assess the inhibitory activity of compounds against a specific kinase involves measuring the phosphorylation of a substrate in the presence of the inhibitor.

Conclusion

This compound and its related structures represent a privileged scaffold in medicinal chemistry. The extensive research into its synthesis and biological evaluation has led to the discovery of potent inhibitors for critical therapeutic targets, particularly protein kinases involved in cancer and inflammation. The synthetic versatility of the thiazole ring allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. For drug development professionals, this scaffold continues to be a fertile ground for the design of next-generation targeted therapies. Future work will likely focus on exploring novel derivatives, overcoming drug resistance, and expanding the therapeutic applications of this remarkable molecular core.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-(1,3-Thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic amine containing a thiazole ring linked to an aniline moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by thiazole-containing compounds. Thiazole derivatives have been reported to possess a range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. Notably, certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are important targets in oncology research.[1][2][3]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes predicted values and data from structurally similar compounds to provide a comparative framework. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to facilitate further research and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 60759-10-6 | [4] |

| Molecular Formula | C₉H₈N₂S | [4] |

| Molecular Weight | 176.24 g/mol | [4] |

| Physical Form | Solid |

Tabulated Physicochemical Data

| Property | This compound | 3-(2-Methyl-1,3-thiazol-4-yl)aniline (Analogue) | 3-(1,3-Thiazol-4-yl)aniline (Analogue) | Aniline (Parent Moiety) |

| Melting Point (°C) | Data not available | 102-106 | Data not available | -6 |

| Boiling Point (°C) | Data not available | 380.6 | 386.4 (Predicted) | 184 |

| Water Solubility | Data not available | Data not available | Data not available | Slightly soluble (~3.6 g/100 mL at 20°C) |

| pKa | Data not available | 3.71 ± 0.10 (Predicted) | Data not available | 4.6 |

| logP | Data not available | Data not available | Data not available | 0.9 |

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: The solid sample of this compound is finely powdered and dried.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored continuously.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point. For bases, this will be the pKa of the conjugate acid.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated until partitioning equilibrium is achieved (e.g., for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Potential Biological Activity

General Synthesis Workflow

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the Hantzsch thiazole synthesis or related cyclocondensation reactions. A generalized workflow is depicted below.

Caption: Generalized synthesis workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated in the reviewed literature, the structural similarity to known cyclin-dependent kinase (CDK) inhibitors suggests a potential mechanism of action involving the cell cycle regulatory machinery. The following diagram illustrates a simplified, hypothetical signaling pathway where a thiazole-containing compound inhibits CDK2.

Caption: Hypothetical inhibition of the Cyclin E/CDK2 pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This technical guide has summarized the currently available physicochemical information and provided standardized protocols for its further experimental characterization. The elucidation of precise experimental data for its melting point, solubility, pKa, and logP is crucial for advancing its development. Furthermore, detailed biological studies are required to identify its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

The Discovery and Development of 4-(Thiazol-4-yl)aniline Analogs as Potent Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Abstract